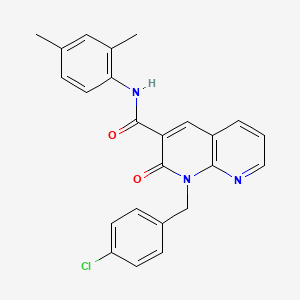

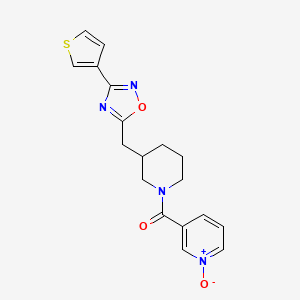

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

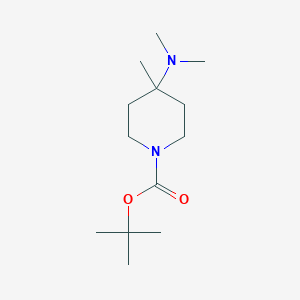

The compound "N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide" is a structurally complex molecule that incorporates several functional groups and heterocyclic systems. It contains a 1,3,4-oxadiazole ring, a thiophene moiety, a benzamide group, and a sulfamoyl group with cyclopropyl and methyl substituents. This compound is likely to be of interest due to the biological activities associated with these individual structural motifs.

Synthesis Analysis

The synthesis of compounds related to the target molecule often involves the formation of 1,3,4-oxadiazole rings, which can be achieved through cyclization reactions. For instance, the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups can be performed under microwave irradiation, which is a solvent-free and efficient method . Although the exact synthesis of the target compound is not detailed in the provided papers, similar synthetic strategies could be applied, such as the one-pot ring conversion reaction used to obtain N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides .

Molecular Structure Analysis

The molecular structure of compounds containing 1,3,4-oxadiazole rings can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . X-ray single crystallography can reveal solid-state properties and provide detailed insights into the molecular conformation and intermolecular interactions . The presence of a 1,3,4-oxadiazole ring in the target molecule suggests that similar analytical techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

The 1,3,4-oxadiazole ring is known to participate in various chemical reactions. For example, photolysis of 1,3,4-oxadiazoles in alcohols can lead to heterolytic addition followed by cycloelimination, yielding products such as benzoic acid ester and benzonitrile imine . These reactions demonstrate the reactivity of the oxadiazole ring under specific conditions, which could be relevant for the target compound's reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their substituents. For instance, the presence of a cyano group and a naphthalene moiety can enable colorimetric sensing of fluoride anions, indicating that the electronic properties of the molecule can be tuned for specific applications . The target compound's properties, such as solubility, stability, and reactivity, would be determined by the combined effects of its functional groups and heterocyclic systems.

Scientific Research Applications

Anticancer Activity

A significant application of similar compounds involves their potential in anticancer treatments. Research has shown that derivatives of 1,3,4-oxadiazole, a component of the compound , exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).

Antimicrobial and Antibacterial Properties

Studies on 1,3,4-oxadiazole derivatives also reveal their significant antimicrobial and antibacterial activities. These compounds show effectiveness against various bacterial strains, including Staphylococcus aureus, which is known for its resistance to many antibiotics (Karanth et al., 2019). This suggests potential for developing new antibacterial agents.

Corrosion Inhibition

Another interesting application is in the field of materials science, particularly as corrosion inhibitors. Certain 1,3,4-oxadiazole derivatives have been studied for their efficacy in inhibiting corrosion in metals, demonstrating protective layer formation on the metal surface and suggesting potential use in industrial applications (Ammal et al., 2018).

Photolysis Studies

The photolysis of 1,3,4-oxadiazoles, which is a relevant process in chemical reactions induced by light, has also been a subject of study. This research is crucial for understanding the behavior of these compounds under different conditions, which could be important for their application in photochemical processes (Tsuge et al., 1977).

Antitubercular Activity

Additionally, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for antitubercular activity. This research contributes to the search for new treatments against tuberculosis, a major global health issue (Dighe et al., 2012).

properties

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O4S2/c1-22(11-4-5-11)28(24,25)12-6-2-10(3-7-12)15(23)19-17-21-20-16(26-17)13-8-9-14(18)27-13/h2-3,6-9,11H,4-5H2,1H3,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIIYWJFQVHRMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,1'-biphenyl]-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B3009846.png)

![5-((2-(1H-indol-3-yl)ethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3009847.png)

![Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate](/img/structure/B3009855.png)

![1-[6-(3-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3009859.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B3009860.png)